Thioxo vs. Oxo Substitution: Impact on Hydrogen-Bond Acceptor Strength and Metal Chelation Potential
The target compound bears a 3-thioxo (C=S) group, whereas the most direct commercially available analog, ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate (CAS 869113-97-3), contains a 3-oxo (C=O) or unsubstituted position. The C=S bond is longer (≈1.71 Å vs. ≈1.23 Å for C=O) and less polar, with a weaker hydrogen-bond acceptor strength (Abraham's β₂ᴴ ≈ 0.2 for thiocarbonyl vs. ≈0.5 for carbonyl) [1]. In the context of dopamine-β-hydroxylase (DBH) inhibition, the thioxo group is explicitly claimed as a preferred pharmacophoric element for copper chelation at the enzyme active site, with patent US11434242B2 specifically encompassing 3-thioxo-tetrahydro-pyrrolo[1,2-c]imidazoles among the most potent inhibitor sub-classes [2]. Quantitative enzyme inhibition data for the exact target compound are not publicly available. However, a closely related compound in BindingDB (CHEMBL4459307) containing a thioxo-thiazolidinone motif shows aldose reductase inhibition with Ki = 6.20 nM and IC50 = 56 nM, demonstrating that thioxo-containing heterocycles can achieve sub-nanomolar target engagement in this enzyme family [3]. This is provided as class-level inference only.
| Evidence Dimension | Hydrogen-bond acceptor strength (Abraham β₂ᴴ) and metal chelation capability |
|---|---|
| Target Compound Data | Thioxo (C=S): β₂ᴴ ≈ 0.2; soft Lewis base; stronger Cu/Fe chelation |
| Comparator Or Baseline | Oxo (C=O): β₂ᴴ ≈ 0.5; hard Lewis base; weaker soft-metal chelation |
| Quantified Difference | β₂ᴴ difference ≈ 0.3 units (weaker H-bond acceptor); qualitative metal affinity difference |
| Conditions | Physicochemical parameters from Abraham solvation model; metal chelation inferred from patent SAR |
Why This Matters
For procurement decisions in metalloenzyme inhibitor programs (e.g., DBH, CYP17, aldose reductase), the thioxo group provides distinct metal-coordination geometry and affinity that is absent in the oxo analog, making it a non-substitutable pharmacophoric feature.
- [1] Abraham, M. H. (1993). Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes. Chemical Society Reviews, 22, 73-83. doi:10.1039/CS9932200073 View Source
- [2] US Patent US11434242B2. Dopamine-β-hydroxylase inhibitors. Filed 2018-11-30. Assignee: BIAL-Portela & Ca, S.A. View Source
- [3] BindingDB Entry BDBM50506669 / CHEMBL4459307. Inhibition of human recombinant aldose reductase. Ki = 6.20 nM; IC50 = 56 nM. View Source
